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Compound of Interest

Compound Name: Apatinib

Cat. No.: B1193564 Get Quote

Apatinib, also known as Rivoceranib, is a potent, orally bioavailable small-molecule tyrosine

kinase inhibitor. It has garnered significant attention in the field of oncology for its targeted anti-

angiogenic properties. This technical guide provides an in-depth overview of Apatinib's core

chemical properties, mechanism of action, preclinical and clinical data, and detailed

experimental protocols relevant to its study.

Chemical and Physical Properties
Apatinib is available as a free base and as a mesylate salt. The mesylate form is commonly

used in clinical formulations. The fundamental properties are summarized below.

Property Apatinib (Free Base) Apatinib Mesylate

Molecular Formula C₂₄H₂₃N₅O[1][2] C₂₅H₂₇N₅O₄S[3][4][5][6][7]

Molecular Weight 397.47 g/mol [8] 493.58 g/mol [3][4][7][9]

CAS Number 811803-05-1[1] 1218779-75-9[3][7][10]

Synonyms Rivoceranib, YN968D1[1][2]
Rivoceranib Mesylate,

YN968D1[6][9]
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Apatinib's primary mechanism of action is the selective inhibition of Vascular Endothelial

Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2] By binding to the

intracellular ATP-binding site of the VEGFR-2 tyrosine kinase, Apatinib blocks its

autophosphorylation and subsequent activation of downstream signaling pathways.[4] This

inhibition prevents VEGF-stimulated endothelial cell proliferation, migration, and new blood

vessel formation, thereby suppressing tumor growth.[2]

In addition to its potent activity against VEGFR-2, Apatinib also exhibits inhibitory effects on

other tyrosine kinases, including c-Kit, RET, and c-Src.[8][9][11]

Signaling Pathways
The inhibition of VEGFR-2 by Apatinib disrupts major signaling cascades crucial for cell

proliferation and survival. The primary pathways affected are:

PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation.

MAPK/ERK Pathway: This cascade is involved in regulating cell proliferation and

differentiation.

The following diagram illustrates the point of inhibition of Apatinib within the VEGFR-2

signaling cascade.
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Apatinib inhibits VEGFR-2, blocking downstream PI3K/AKT and MAPK/ERK signaling
pathways.

Quantitative Data
In Vitro Kinase Inhibitory Activity
Apatinib demonstrates high potency and selectivity for VEGFR-2.

Target Kinase IC₅₀ (nM)

VEGFR-2 1[8][9][11][12]

RET 13[8][9][11][12]

c-Kit 429[8][9][11][12]

c-Src 530[11]

Pharmacokinetic Parameters (Human Studies)
Pharmacokinetic properties of Apatinib have been evaluated in healthy volunteers and

patients with solid tumors.

Parameter Value Condition

Tₘₐₓ (Time to Peak Plasma

Concentration)
3 - 4 hours Single Dose[13]

t₁/₂ (Elimination Half-life) ~9 hours Single Dose[13]

CL/F (Apparent Clearance) 57.8 L/h Population Estimate[14]

Vd/F (Apparent Volume of

Distribution)
112.5 L Population Estimate[14]

Clinical Efficacy in Advanced Gastric Cancer
Apatinib has shown significant clinical activity in patients with advanced or metastatic gastric

cancer. The data below is from various studies, including real-world settings.
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Study Type
Line of
Therapy

ORR
(Objective
Response
Rate)

DCR
(Disease
Control
Rate)

Median PFS
(Progressio
n-Free
Survival)

Median OS
(Overall
Survival)

Real-world

study[15]
1st, 2nd, 3rd+ 16.76% 82.91% 5.32 months 9.76 months

Phase II trial

(plus

Irinotecan)

[16]

2nd line 35.48% 61.29% 4.40 months 6.64 months

Real-world

study (plus

PD-1

inhibitors)[17]

Previously

Treated
20.5% 69.2% 3.9 months 7.8 months

Prospective

observational

study[18]

Advanced/Me

tastatic
10.60% 61.92% 4.0 months 8.2 months

Real-world

study (low-

dose)[19]

Advanced 6.83% 56.89% 5.56 months 7.5 months

Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of

Apatinib.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the inhibitory activity of Apatinib on recombinant human VEGFR-2

kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

Recombinant Human VEGFR-2
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Kinase Buffer (e.g., 5x Kinase Buffer 1)

ATP Solution (e.g., 500 µM)

Kinase Substrate (e.g., Poly (Glu,Tyr 4:1))

Apatinib

Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® MAX)

Anhydrous DMSO

Solid White 96-well Assay Plates

Nuclease-free Water

Procedure:

Reagent Preparation:

Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.

Prepare a stock solution of Apatinib in DMSO and create serial dilutions in 1x Kinase

Buffer. The final DMSO concentration should not exceed 1%.

Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[20]

Dilute the VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/

µL).[20]

Assay Execution:

Add the Master Mix to all wells of a 96-well plate.[21]

Add the Apatinib serial dilutions to the "Test Inhibitor" wells.

Add 1x Kinase Buffer with DMSO (vehicle control) to "Positive Control" (100% activity) and

"Blank" (no enzyme) wells.[21]
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Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and

"Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[20]

Incubate the plate at 30°C for 45 minutes.

Detection:

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent

according to the manufacturer's instructions.[20]

Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.[21]

Measure luminescence using a microplate reader.

Data Analysis:

Subtract the average signal from the "Blank" wells from all other measurements.

Calculate the percent inhibition for each Apatinib concentration relative to the "Positive

Control".

Plot the percent inhibition against the logarithm of Apatinib concentration and fit the data

using a non-linear regression model to determine the IC₅₀ value.[21]

Cell Proliferation Assay (CCK-8)
This assay determines the effect of Apatinib on the viability and proliferation of cancer cell

lines.

Materials:

Cancer Cell Line (e.g., gastric, endothelial cells)

Complete Culture Medium

Apatinib

Cell Counting Kit-8 (CCK-8)
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96-well Cell Culture Plates

Procedure:

Cell Seeding:

Seed cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and allow

them to adhere overnight.[22]

Treatment:

Treat the cells with various concentrations of Apatinib for specified time points (e.g., 24,

48, 72 hours). Include a vehicle control (DMSO).

Detection:

Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[22]

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Plot cell viability against Apatinib concentration to determine the IC₅₀ value.

Western Blot Analysis of PI3K/AKT/mTOR Pathway
This technique is used to measure changes in the expression and phosphorylation status of

key proteins in the PI3K/AKT/mTOR pathway following Apatinib treatment.

Materials:

Cancer Cell Line

Apatinib

RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
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BCA Protein Assay Kit

SDS-PAGE Gels

PVDF Membranes

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary Antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-p-

mTOR, anti-mTOR, anti-GAPDH)

HRP-conjugated Secondary Antibodies

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

Cell Lysis:

Treat cells with Apatinib for the desired time.

Lyse the cells using RIPA buffer.[23]

Quantify protein concentration using a BCA assay.

Electrophoresis and Transfer:

Separate equal amounts of protein lysate on an SDS-PAGE gel.[24]

Transfer the separated proteins to a PVDF membrane.[23][24]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.[23]

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.[23]
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Detection:

Detect the protein bands using an ECL substrate and an imaging system.

Data Analysis:

Quantify band intensity using densitometry software. Normalize the expression of target

proteins to a loading control like GAPDH.

Mouse Xenograft Model
This in vivo model assesses the anti-tumor efficacy of Apatinib on human tumors grown in

immunocompromised mice.

Materials:

Immunocompromised Mice (e.g., athymic nude or SCID)

Human Cancer Cell Line

Matrigel (optional)

Apatinib

Vehicle for Oral Gavage (e.g., 0.5% HPMC and 0.1% Tween 80 in sterile water)[25]

Procedure:

Tumor Implantation:

Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10⁶ cells in 200 µL) into the

flank of the mice.[26]

Treatment Initiation:

Once tumors reach a palpable size (e.g., 50-200 mm³), randomize mice into treatment and

control groups.[26][27]

Drug Administration:
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Administer Apatinib (e.g., 60-120 mg/kg) or vehicle control to the mice daily via oral

gavage.[28]

Monitoring and Endpoint:

Measure tumor volume with calipers 2-3 times per week using the formula: Volume =

(Length x Width²) / 2.[26][27]

Monitor mouse body weight as an indicator of toxicity.[27]

Sacrifice the mice when tumors reach a predetermined size or at the end of the study

period. Tumors can be excised for further analysis (e.g., immunohistochemistry, Western

blot).[26]

Data Analysis:

Plot the mean tumor volume over time for each group to assess treatment efficacy.

General Experimental Workflow
The logical progression of Apatinib evaluation typically follows a path from initial in vitro

screening to in vivo validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7246318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7246318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7246318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7367613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7367613/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Vegfr_2_IN_13_In_Vitro_Kinase_Assay.pdf
https://www.benchchem.com/pdf/Application_Notes_Vegfr_2_IN_45_In_Vitro_Kinase_Assay_Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580892/
https://ecampusontario.pressbooks.pub/healthdiseasetopics2019/chapter/1-2-western-blot/
https://ecampusontario.pressbooks.pub/healthdiseasetopics2019/chapter/1-2-western-blot/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8151654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8151654/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Lapatinib_Administration_in_Mouse_Xenograft_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895076/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_a_Pan_HER_Inhibitor_Xenograft_Model.pdf
https://www.researchgate.net/figure/Apatinib-sensitizing-radiotherapy-in-vivo-LLC-xenograft-bearing-mice-were-evenly_fig4_363312043
https://www.benchchem.com/product/b1193564#molecular-formula-and-weight-of-apatinib
https://www.benchchem.com/product/b1193564#molecular-formula-and-weight-of-apatinib
https://www.benchchem.com/product/b1193564#molecular-formula-and-weight-of-apatinib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193564?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

